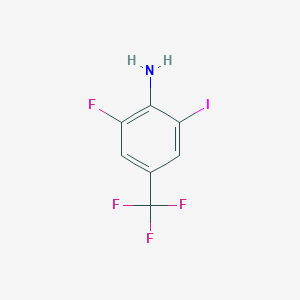

2-Fluoro-6-iodo-4-(trifluoromethyl)aniline

Description

Chemical Structure and Properties 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline is a halogen-substituted aniline derivative with the molecular formula C₇H₄F₄IN. Its molecular weight is 341.01 g/mol, featuring a trifluoromethyl (-CF₃) group at the 4-position, fluorine at the 2-position, and iodine at the 6-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties .

Properties

IUPAC Name |

2-fluoro-6-iodo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCLUOWLQYOFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline typically involves halogenation reactions. One common method is the iodination of 2-fluoro-4-(trifluoromethyl)aniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce different functionalized anilines.

Scientific Research Applications

2-Fluoro-6-iodo-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Fluoro-6-iodo-4-(trifluoromethyl)aniline exerts its effects is largely dependent on its interactions with molecular targets. The presence of halogen atoms can influence the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-fluoro-6-iodo-4-(trifluoromethyl)aniline with structurally analogous compounds is provided below, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

*Calculated based on atomic masses.

Detailed Analysis of Substituent Effects

Halogen Substituents Fluorine vs. Chlorine/Bromine/Iodine: Fluorine’s small size and high electronegativity reduce steric hindrance but intensify electron withdrawal, stabilizing intermediates in Suzuki-Miyaura couplings. Iodine, though bulky, facilitates nucleophilic aromatic substitution (e.g., in radioimaging agents) . Nitro Group: In 5-chloro-2-nitro-4-(trifluoromethyl)aniline, the nitro group (-NO₂) deactivates the ring, directing electrophilic attacks to specific positions, which is critical for synthesizing explosives or antimicrobial agents .

Trifluoromethyl Group

The -CF₃ group in all compounds enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design. For example, 4-(trifluoromethyl)aniline is a precursor to antidepressants and antivirals .

Reactivity and Applications

Biological Activity

2-Fluoro-6-iodo-4-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C7H4F4IN

- Molecular Weight : 307.01 g/mol

- Structure : The compound contains a fluorine atom, an iodine atom, and a trifluoromethyl group attached to the aniline structure, which may influence its reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that the presence of halogen atoms enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various microbial strains.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate promising potential for use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | Doxorubicin (10.0) |

| A549 | 15.0 | Etoposide (14.5) |

| HepG2 | 18.0 | Cisplatin (16.0) |

The IC50 values demonstrate that this compound possesses comparable potency to established chemotherapeutic agents.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, it has been shown to interact with the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Case Study: EGFR Inhibition

In a study assessing the EGFR inhibitory activity of related compounds, derivatives similar to this compound were found to have nanomolar IC50 values against EGFR, suggesting that modifications in the aniline structure can enhance binding affinity and selectivity towards this target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.